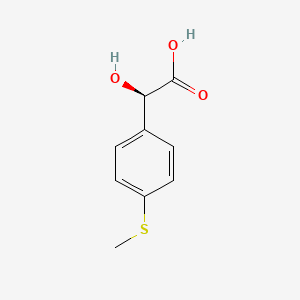
(R)-4-Methylthiomandelic acid
Overview
Description
®-4-Methylthiomandelic acid is an organic compound with the molecular formula C9H10O3S It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methylthiomandelic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric synthesis, which can be achieved through the use of chiral auxiliaries or chiral catalysts. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral center.
Industrial Production Methods
In an industrial setting, the production of ®-4-Methylthiomandelic acid may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and reduce the need for harsh chemical reagents.
Chemical Reactions Analysis
Types of Reactions
®-4-Methylthiomandelic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur at the aromatic ring or the carboxylic acid group, with reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: The major product is often the corresponding sulfoxide or sulfone.
Reduction: The major product is typically the corresponding alcohol.
Substitution: The major products depend on the substituents introduced, such as halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Methylthiomandelic acid is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, ®-4-Methylthiomandelic acid can be used as a probe to study enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereospecificity of enzymatic reactions.
Medicine
In medicine, ®-4-Methylthiomandelic acid has potential applications as a precursor for the synthesis of drugs that target specific biological pathways. Its ability to interact with chiral receptors in the body makes it a promising candidate for drug development.
Industry
In the industrial sector, ®-4-Methylthiomandelic acid can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functional characteristics.
Mechanism of Action
The mechanism of action of ®-4-Methylthiomandelic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, influencing their activity and modulating various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylthiobenzoic acid
- 4-Methylthioacetic acid
- 4-Methylthiophenylacetic acid
Uniqueness
®-4-Methylthiomandelic acid is unique due to its chiral center, which imparts specific stereochemical properties that are not present in its achiral counterparts. This chirality is crucial for its applications in asymmetric synthesis and drug development, where the enantiomeric purity of the compound can significantly influence its biological activity and efficacy.
Properties
IUPAC Name |
(2R)-2-hydroxy-2-(4-methylsulfanylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCFPPVMJBLAMW-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine](/img/structure/B3211421.png)
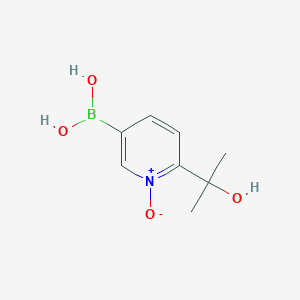
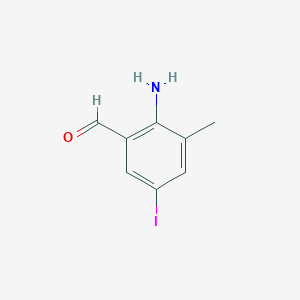

![1-Piperidinecarboxylic acid, 2-methyl-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2R,5R)-](/img/structure/B3211439.png)
![tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3211450.png)
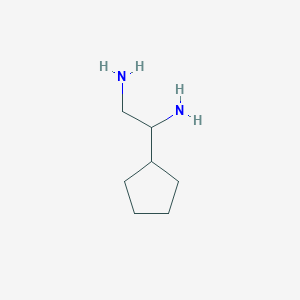

![N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3211477.png)
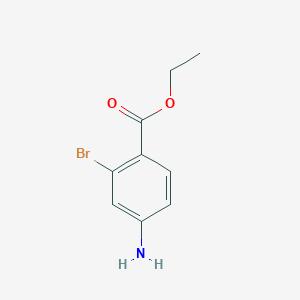
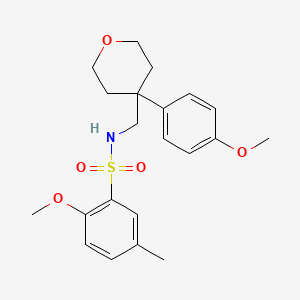
![3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B3211507.png)
![N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B3211514.png)
